molecular formula C26H34N2O2 B11565217 4-(decyloxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide

4-(decyloxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide

Cat. No.: B11565217
M. Wt: 406.6 g/mol
InChI Key: VRQIKAVLFJBPJP-BZLMVBMKSA-N
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Description

4-(Decyloxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is an organic compound with a complex structure that includes a decyloxy group, a phenylprop-2-en-1-ylidene group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide typically involves multiple steps. One common method includes the following steps:

    Preparation of 4-decyloxybenzohydrazide: This can be achieved by reacting 4-decyloxybenzoic acid with hydrazine hydrate under reflux conditions.

    Formation of the final compound: The 4-decyloxybenzohydrazide is then reacted with cinnamaldehyde (3-phenylprop-2-en-1-al) in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy group or the hydrazide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Decyloxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Decyloxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

4-decoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C26H34N2O2/c1-2-3-4-5-6-7-8-12-22-30-25-19-17-24(18-20-25)26(29)28-27-21-13-16-23-14-10-9-11-15-23/h9-11,13-21H,2-8,12,22H2,1H3,(H,28,29)/b16-13+,27-21+

InChI Key

VRQIKAVLFJBPJP-BZLMVBMKSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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